molecular formula C22.H25F6N5O4 B611868 XZH-5 CAS No. 1360562-98-6

XZH-5

Cat. No.: B611868
CAS No.: 1360562-98-6
M. Wt: 537.46
InChI Key: SYSZGLKKVMTFTM-KRWDZBQOSA-N
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Description

XZH-5 is a STAT3 inhibitor.

Scientific Research Applications

Key Findings from Research Studies

  • Inhibition of Cancer Cell Growth :
    • XZH-5 has been demonstrated to suppress cell viability in human hepatocellular carcinoma and rhabdomyosarcoma cells by inhibiting STAT3 phosphorylation and inducing apoptosis .
    • In studies involving breast and pancreatic cancer cells, this compound not only inhibited STAT3 activity but also downregulated downstream targets such as Cyclin D1, Bcl-2, and Survivin .
  • Enhancement of Chemotherapeutic Efficacy :
    • The compound enhances the cytotoxic effects of established chemotherapeutic agents like Doxorubicin and Gemcitabine. This synergistic effect suggests that this compound could be used to improve the effectiveness of existing cancer therapies .
  • Selectivity and Safety :
    • This compound exhibits low toxicity towards normal cells while effectively inducing apoptosis in cancer cells, indicating its potential as a targeted therapy with fewer side effects compared to traditional treatments .

Case Study 1: Breast Cancer

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Treatment with this compound resulted in:

  • Significant inhibition of colony formation.
  • Induction of apoptosis as evidenced by increased levels of cleaved PARP and Caspase-3.
  • Downregulation of STAT3 target genes, leading to reduced cell proliferation .

Case Study 2: Pancreatic Cancer

In another study focusing on pancreatic cancer cell lines (PANC-1), researchers found that:

  • This compound treatment led to decreased viability and enhanced sensitivity to Gemcitabine.
  • The compound effectively inhibited STAT3 signaling pathways without affecting other signaling pathways like mTOR or ERK, confirming its specificity .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
Cancer TreatmentInhibition of STAT3 signaling in various cancersSuppresses tumor growth, induces apoptosis, enhances chemotherapy efficacy
Breast CancerEnhances cytotoxicity of DoxorubicinInhibits colony formation, induces apoptosis in MDA-MB-231 cells
Pancreatic CancerEnhances sensitivity to GemcitabineDecreases cell viability, selectively inhibits STAT3 without affecting normal cells
RhabdomyosarcomaTargets constitutive STAT3 activationInduces apoptosis, suppresses colony-forming ability

Properties

CAS No.

1360562-98-6

Molecular Formula

C22.H25F6N5O4

Molecular Weight

537.46

IUPAC Name

2(S)-{2(S)-[3-(3,5-Bis-trifluoromethyl-phenyl)-ureido]-3-methyl-butyrylamino}-3-(1-methyl- 1H-imidazol-4-yl)-propionic acid methyl este

InChI

InChI=1S/C22H25F6N5O4/c1-12(2)5-18(34)33(17(19(35)37-4)9-16-10-32(3)11-29-16)31-20(36)30-15-7-13(21(23,24)25)6-14(8-15)22(26,27)28/h6-8,10-12,17H,5,9H2,1-4H3,(H2,30,31,36)/t17-/m0/s1

InChI Key

SYSZGLKKVMTFTM-KRWDZBQOSA-N

SMILES

O=C(OC)[C@@H](N(NC(NC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)=O)C(CC(C)C)=O)CC2=CN(C)C=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XZH-5;  XZH 5;  XZH5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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